Alkyl Chain Length SAR: The 2-Carbon Ethyl Substituent as a Boundary Probe for PAR1/GPCR Modulation
In the foundational study by Dowal et al. (2011), a series of 1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine analogs with varying 4-alkyl chain lengths were screened for PAR1-mediated platelet α-granule secretion. Compounds with alkyl tails of 3, 4, and 5 carbons inhibited SFLLRN-induced platelet activation, with potency increasing stepwise from 3 to 5 carbons; the 5-carbon analog JF5 achieved an IC50 of 4 μM [1]. Critically, compounds with alkyl tails of 7 to 16 carbons did not inhibit but instead augmented platelet activation at submaximal SFLLRN concentrations [1]. The target compound, bearing a 2-carbon ethyl substituent, represents the shortest chain member of this series and falls below the 3-carbon minimum required for measurable PAR1 inhibition in the tetrahydro scaffold. While direct assay data for the ethyl analog are not reported in the primary literature, the established SAR trend—where inhibitory activity correlates positively with chain length between C3 and C5—predicts that the ethyl analog would exhibit either negligible PAR1 inhibition or a qualitatively distinct effect compared to JF5 [1]. This positions the compound as a valuable negative control or SAR boundary probe for dissecting the alkyl chain length dependency of GPCR helix 8-mediated allosteric modulation.
| Evidence Dimension | PAR1-mediated platelet α-granule secretion inhibition (IC50) and functional effect of alkyl chain length variation |
|---|---|
| Target Compound Data | 4-Ethyl (2-carbon tail): IC50 not reported; predicted to be at or below the detection threshold for PAR1 inhibition based on SAR trend requiring ≥3 carbons for inhibitory activity |
| Comparator Or Baseline | JF5 / 4-Pentyl (5-carbon tail): IC50 = 4 μM (PAR1 inhibition). 3-Carbon and 4-Carbon analogs: intermediate inhibitory potency (weaker than JF5, exact IC50 values not individually reported). 7–16 Carbon analogs: augment rather than inhibit PAR1 activation |
| Quantified Difference | Alkyl chain length difference: 2C (target) vs 3C–5C (inhibitory range) vs 5C (JF5, IC50 = 4 μM). The ethyl compound lacks the minimum 3-carbon length required for inhibitory activity in the tetrahydro series |
| Conditions | Washed human platelets stimulated with 2 μM SFLLRN (PAR1 agonist peptide); P-selectin expression measured as marker of α-granule secretion; compounds tested at 30 μM |
Why This Matters
For researchers building PAR1 or GPCR allosteric modulator SAR libraries, the ethyl analog serves as a critical chain-length boundary compound that helps define the minimum structural requirement for helix 8 engagement, reducing the need to synthesize and test multiple short-chain variants.
- [1] Dowal L, Sim DS, Dilks JR, et al. Identification of an antithrombotic allosteric modulator that acts through helix 8 of PAR1. Proc Natl Acad Sci USA. 2011;108(7):2951-2956. doi:10.1073/pnas.1014863108. Data: Fig. 1B, Fig. 2A, Fig. S1; JF5 IC50 = 4 μM; alkyl tail SAR at lines 89-104. View Source
